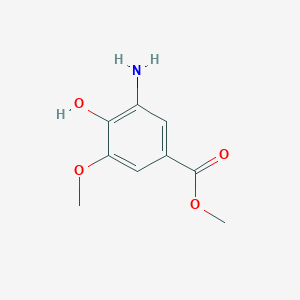

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

説明

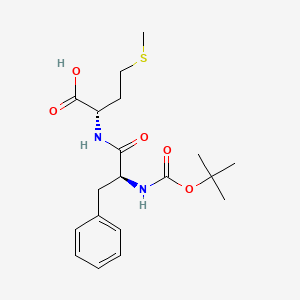

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 92643-72-6 . It has a molecular weight of 197.19 . The compound appears as an off-white to beige crystalline powder .

Synthesis Analysis

This compound may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . It has a melting point range of 129 - 131°C .科学的研究の応用

Synthesis of [11C]BIIB104

- Application Summary : The compound [11C]BIIB104, an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator, was synthesized and its bio-distribution was evaluated in non-human primate brains using Positron Emission Tomography .

- Results : The study found that [11C]BIIB104 entered the non-human primate brains at 4–5% ID at peak, with a homogeneous distribution . However, a mild regional heterogeneity was observed in the thalamus .

Role of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors

- Application Summary : α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors (AMPARs) play a central role in mediating brain functions, such as learning and memory . Changes in AMPAR activity have been described in the pathology of numerous diseases, such as Alzheimer’s disease, stroke, and epilepsy .

- Methods of Application : This is more of a theoretical application, focusing on the role of AMPARs in the brain. The methods used to study this would likely involve a combination of molecular biology, pharmacology, and neuroscience techniques .

- Results : Recent findings have implicated AMPARs in synapse formation and stabilization, and regulation of functional AMPARs is the principal mechanism underlying synaptic plasticity .

Synthesis of Gefitinib

- Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .

- Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

- Results : This novel synthetic route produced overall yields as high as 37.4% .

Synthesis of Ketones

- Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .

- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .

- Results : The results or outcomes of this application are not specified in the source .

Synthesis of Gefitinib

- Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .

- Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

- Results : This novel synthetic route produced overall yields as high as 37.4% .

Synthesis of Ketones

- Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .

- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

When handling “Methyl 3-amino-4-hydroxy-5-methoxybenzoate”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized .

特性

IUPAC Name |

methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISBFCKPNAZKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539850 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

CAS RN |

92643-72-6 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)